

Comparative Pharmacokinetic Profile of DDAH-1 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

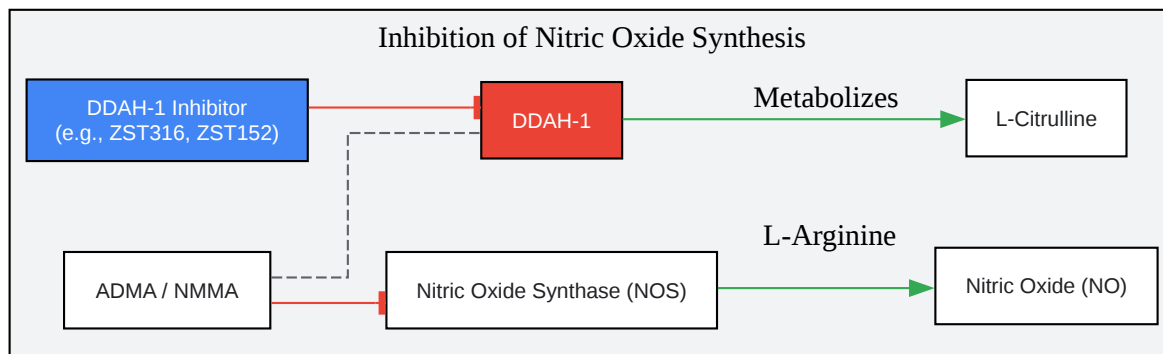
Compound Name: *hDDAH-1-IN-1*

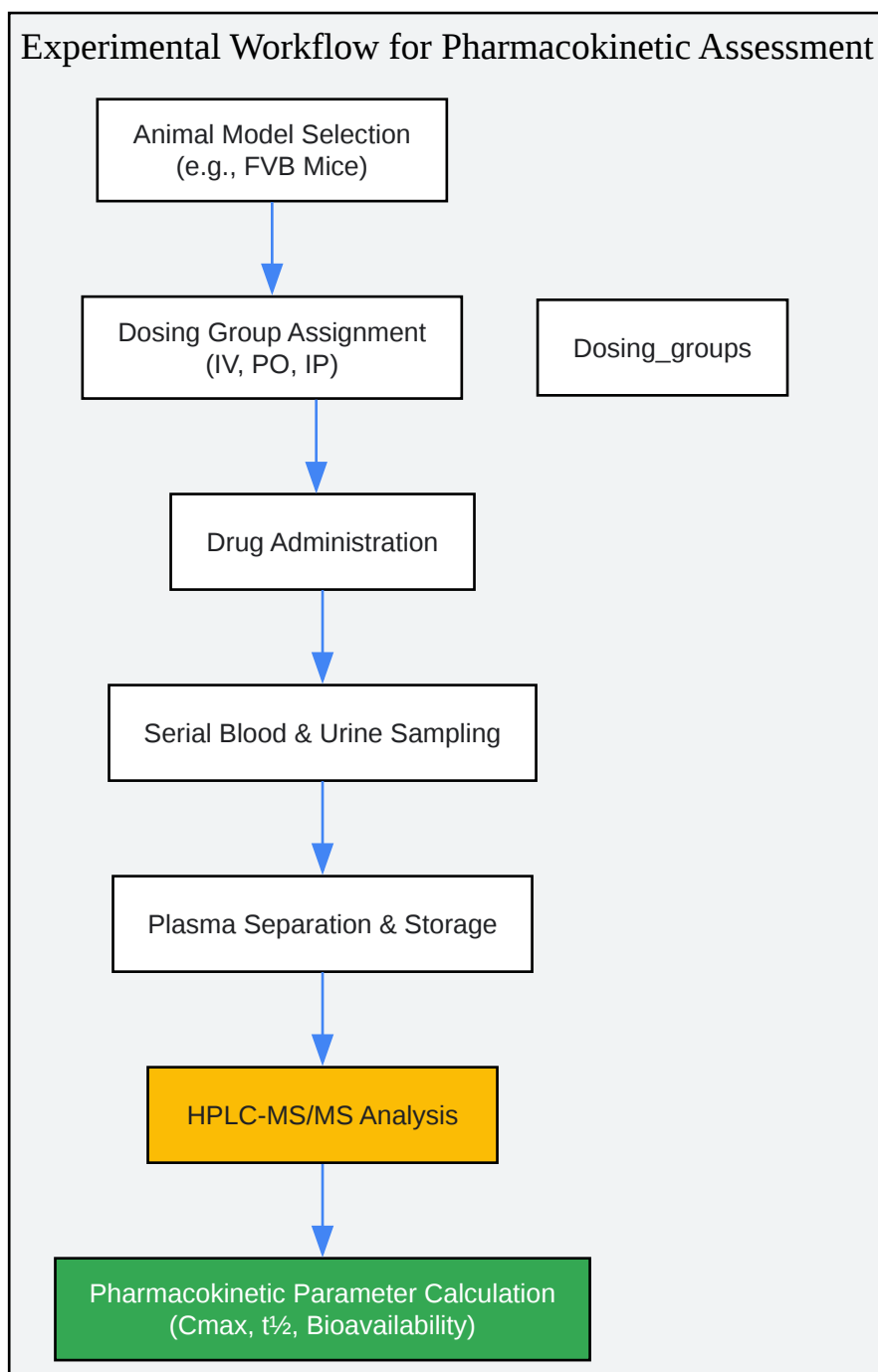
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Note: As of this review, specific pharmacokinetic data for **hDDAH-1-IN-1** is not publicly available. Therefore, this guide provides a comparative assessment of two other well-characterized small molecule inhibitors of human dimethylarginine dimethylaminohydrolase-1 (DDAH-1): ZST316 and ZST152. This information is intended to serve as a benchmark for researchers in the field of drug development targeting the DDAH-1 pathway.

The inhibition of DDAH-1 is a promising therapeutic strategy for conditions characterized by excessive nitric oxide (NO) production, such as septic shock and certain cancers. DDAH-1 metabolizes asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (NMMA), both of which are endogenous inhibitors of nitric oxide synthases (NOS). By inhibiting DDAH-1, the levels of ADMA and NMMA increase, leading to a reduction in NO synthesis.





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Phone: (601) 213-4426
Email: info@benchchem.com